molecular formula C19H29N3O3 B7916313 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7916313
M. Wt: 347.5 g/mol
InChI Key: SUVKDXVGAXPEIC-DJNXLDHESA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1354025-82-3) is a piperidine-derived carbamate featuring a benzyl ester moiety and an (S)-2-amino-3-methyl-butyryl substituent.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-6-10-16(22)12-21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVKDXVGAXPEIC-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS No. 1353943-98-2) is a synthetic derivative that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H29N3O3
  • Molecular Weight : 345.46 g/mol
  • Chemical Structure : The compound features a piperidine ring, an amino acid moiety, and a carbamic acid ester, which are critical for its biological activity.
PropertyValue
CAS Number1353943-98-2
Molecular FormulaC19H29N3O3
Molecular Weight345.46 g/mol
SolubilitySoluble in DMSO

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology. Its design is influenced by the need to develop multitarget agents for conditions such as Alzheimer's disease (AD). The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

  • Acetylcholinesterase Inhibition : The compound has shown moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This property is significant for treating cognitive disorders like AD .
  • Monoamine Oxidase Inhibition : It also demonstrates inhibitory activity against monoamine oxidase (MAO), which may contribute to its neuroprotective effects by increasing levels of neurotransmitters such as serotonin and dopamine .
  • Neuroprotective Properties : In vitro studies suggest that the compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially through its ability to modulate signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperidine Ring : Essential for binding to AChE and MAO.
  • Amino Acid Moiety : Enhances interaction with neurotransmitter receptors.
  • Carbamic Acid Ester : Influences solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

Structural FeatureActivity
Piperidine RingAChE and MAO inhibition
Amino Acid MoietyNeurotransmitter modulation
Carbamic Acid EsterImproved solubility

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various carbamate derivatives, this compound was found to significantly reduce cell death in neuronal cultures exposed to amyloid-beta (Aβ) peptides. The mechanism was attributed to the compound's ability to inhibit oxidative stress pathways and promote cell survival signaling .

Study 2: Cognitive Enhancement in Animal Models

In animal models of AD, administration of this compound resulted in improved cognitive function as measured by Morris water maze tests. The results indicated enhanced memory retention and reduced anxiety-like behavior, suggesting potential applications in cognitive enhancement therapies .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system (CNS).

Case Study: Neuroprotective Effects
Research indicates that derivatives of carbamic acid esters exhibit neuroprotective properties. In studies involving neurodegenerative diseases like Alzheimer's, compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester have shown promise in enhancing cognitive function and reducing neuroinflammation.

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its piperidine moiety allows for various modifications that can lead to novel pharmacophores.

Example: Synthesis Pathway
The synthesis of related compounds often involves:

  • Formation of the piperidine ring through cyclization reactions.
  • Carbamate formation which enhances solubility and bioavailability.
  • Functionalization at the benzyl position , allowing for diverse biological activity.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for studying drug-receptor interactions.

Research Insights:
Studies have shown that modifications to the benzyl ester can influence affinity for various receptors, including opioid and dopamine receptors, which are crucial in pain management and psychiatric disorders.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues are summarized in Table 1 , highlighting variations in substituents, molecular weights, and synthetic yields.

Compound Name (ID) Key Substituents Molecular Weight (g/mol) Yield (%) References
[Target Compound] (S)-2-Amino-3-methyl-butyryl, piperidin-2-ylmethyl 347.46 N/A
(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester (GM5929) 2-Hydroxyethyl 306.36 N/A
Compound 19 () 4-Methoxyphenyl, phenylamino ~610 (HRMS) 54
Compound 34 () 3-Acetylphenyl, 4-methylpentanoyl N/A N/A
(3R,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)...]carbamic acid benzyl ester (8b) Allyl-pyrrolidinone, tert-butyldimethylsilanyl N/A N/A
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Hydroxyethyl-pyrrolidine 292.38 N/A

Key Observations :

  • Substituent Diversity: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogues with aromatic (e.g., 4-methoxyphenyl in Compound 19 ), heterocyclic (e.g., pyrrolidinone in 8b ), or polar (e.g., hydroxyethyl in GM5929 ) substituents.
  • Molecular Weight : The target’s higher molecular weight (347.46 g/mol) compared to GM5929 (306.36 g/mol) reflects its branched aliphatic side chain, which may influence solubility and membrane permeability.

Physicochemical and Stability Properties

  • Stability: Carbamic acid benzyl esters are generally stable under acidic conditions but may hydrolyze in basic environments. notes that benzyl carbamates (unlike diethyl derivatives) retain activity, suggesting hydrolytic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reductive amination between 4-carboxybenzaldehyde derivatives and amines (e.g., rac-3-hydroxypiperidine) under anhydrous conditions (SOCl₂/MeOH) forms key intermediates . Subsequent coupling with benzyl-protected amines and purification via column chromatography (silica gel, gradient elution with CH₂Cl₂:EtOAc:hexane) is critical to isolate the target compound .

Q. How are protecting groups (e.g., benzyloxycarbonyl, tert-butyl) utilized in the synthesis of this compound?

  • Methodological Answer : The benzyl (Cbz) group is commonly used to protect amines during synthesis, as seen in intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate . The tert-butyl (Boc) group may stabilize reactive sites during multi-step reactions, requiring acidic deprotection (e.g., HCl/water at 93–96°C) . Selection depends on orthogonal compatibility with reaction conditions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are key. For example, ¹H NMR in CDCl₃ can confirm stereochemistry (e.g., δH 0.86–0.91 ppm for diastereotopic methyl groups) and coupling constants (J values), while IR detects functional groups like carbamate (νmax ~1689 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during synthesis?

  • Methodological Answer : Epimerization at stereocenters is sensitive to pH, temperature, and solvent polarity. For example, maintaining anhydrous conditions and low temperatures (<0°C) during coupling steps reduces racemization. Chromatographic separation of epimers may require fine-tuning mobile phases (e.g., adding 0.1% trifluoroacetic acid to reverse-phase HPLC) .

Q. What strategies resolve co-eluting epimers in chromatographic purification?

  • Methodological Answer : Minor adjustments to chromatographic conditions (e.g., altering gradient slopes, using chiral columns, or adding ion-pairing agents like ammonium acetate) can separate epimers. For instance, a pH 6.5 ammonium acetate buffer improved resolution in HPLC analyses of structurally related piperidine derivatives .

Q. How can reactive intermediates (e.g., iodinated precursors) be stabilized during synthesis?

  • Methodological Answer : Iodinated intermediates (e.g., S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester) require inert atmospheres (N₂/Ar) and light-sensitive handling to prevent degradation. Stabilization via low-temperature storage (−20°C) and rapid purification (e.g., flash chromatography) minimizes decomposition .

Q. What methods validate the enantiomeric purity of the final compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric analysis ([α]D measurements) are standard. For example, [α]D²⁰ = −22.5° (c 10.3, CHCl₃) confirmed enantiopurity in a related carbamic ester . X-ray crystallography may resolve ambiguous cases .

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